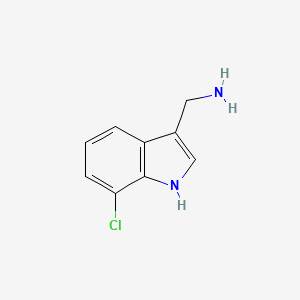

(7-chloro-1H-indol-3-yl)methanamine

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

The indole ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and chemical biology. nih.govnih.gov This heterocyclic motif is present in a vast number of naturally occurring and synthetic molecules that exhibit a wide array of biological activities. researchgate.net Indole alkaloids, for instance, represent a large and diverse class of natural products with over 4,100 known compounds, many of which have significant physiological effects. beilstein-journals.org

The versatility of the indole scaffold allows it to mimic the structure of various protein components, enabling it to interact with a multitude of biological targets. sigmaaldrich.com This has led to the development of numerous indole-based drugs with applications across various therapeutic areas. sigmaaldrich.com Notable examples include the anti-cancer agent vincristine, the antihypertensive drug reserpine, and the antidepressant amedalin. sigmaaldrich.com The broad pharmacological potential of indole derivatives encompasses antifungal, anti-inflammatory, anticancer, antiviral, and neuroprotective properties, among others. nih.govnih.gov This wide-ranging bioactivity continues to drive research into novel indole-based compounds. nih.gov

Rationale for Research on Substituted Indolylmethanamines

The substitution pattern on the indole ring plays a crucial role in determining the biological activity of the resulting molecule. The 3-position of the indole ring is a particularly common site for modification, as it is readily functionalized and often key to the molecule's interaction with biological targets. ipindia.gov.in The introduction of a methanamine (aminomethyl) group at this position gives rise to indolylmethanamines, a class of compounds that has garnered significant research interest.

Research into substituted indolylmethanamines is driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic properties. The aminomethyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with target proteins. nih.gov Furthermore, the nitrogen atom in the methanamine side chain can be further substituted to fine-tune the molecule's properties.

Overview of Current Research Landscape Pertaining to (7-Chloro-1H-indol-3-yl)methanamine and Related Scaffolds

The presence of a chlorine atom at the 7-position of the indole ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. While research on 7-chloroindole (B1661978) derivatives is less extensive than for other positions, it is an active area of investigation. sigmaaldrich.com For instance, 7-azaindole (B17877) derivatives, which are structurally related, have been explored as potent and selective CRTh2 receptor antagonists with potential applications in inflammatory diseases. nih.gov

Research on 3-aminomethylindoles with halogen substitutions at other positions on the indole ring offers valuable insights. A study on 3-aminomethylindole derivatives revealed that a 5-chloro substituted compound, 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, was effective in recovering protein phosphatase 2A activity and blocking voltage-gated Ca2+ channels, highlighting its neuroprotective potential. nih.gov Another study on 3-aminomethylindole derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells, suggesting anti-neuroinflammatory activity. nih.gov

The synthesis of such compounds typically involves multi-step processes, often starting from the corresponding substituted indole. nih.govnih.gov The specific synthesis of this compound would likely start from 7-chloroindole.

While the specific biological profile of this compound remains to be publicly documented, the existing research on analogous compounds suggests that its investigation could be relevant in the fields of neurodegenerative diseases and inflammatory conditions. The combination of the 7-chloro substitution and the 3-methanamine group presents a unique chemical space that warrants further exploration to determine its specific biological activities and potential therapeutic applications.

Table of Investigated Activities of Related Indole Derivatives

| Compound Class | Investigated Activity | Key Findings |

| 3-Aminomethylindoles | Neuroprotection, PP2A Activation | A 5-chloro derivative showed high recovery of PP2A activity and blockade of voltage-gated Ca2+ channels. nih.gov |

| 3-Aminomethylindoles | Anti-neuroinflammation | Potent inhibition of NO and TNF-α production in microglial cells. nih.gov |

| 7-Azaindole-3-acetic acid derivatives | CRTh2 Receptor Antagonism | Optimized compounds showed good functional potency and oral bioavailability in rats. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLNAKXUNSUNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651649 | |

| Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-96-6 | |

| Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloro 1h Indol 3 Yl Methanamine

Retrosynthetic Analysis of (7-Chloro-1H-indol-3-yl)methanamine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The primary and most intuitive disconnection is at the C-N bond of the aminomethyl group. This leads back to a C1-electrophile at the 3-position of the indole (B1671886) ring and an ammonia (B1221849) equivalent.

This electrophilic precursor is most commonly the corresponding aldehyde, 7-chloroindole-3-carbaldehyde . This intermediate can be accessed from 7-chloroindole (B1661978) via a formylation reaction. Therefore, the synthesis can be strategically simplified to two key transformations: the preparation of the 7-chloroindole scaffold and the subsequent introduction of the aminomethyl group at the C3 position, typically via its carbaldehyde derivative.

This two-stage approach allows for modularity and optimization at each distinct phase of the synthesis.

Precursor Synthesis Strategies for 7-Chloroindole Derivatives

The availability of appropriately substituted indole precursors is critical. The synthesis of 7-chloroindole and its derivatives can be approached by either direct functionalization of a pre-existing indole or by constructing the heterocyclic ring system from acyclic or benzene-based precursors.

The most direct method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The electrophilic chloromethyleneiminium salt formed reacts preferentially at the C3 position of 7-chloroindole. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired 7-chloroindole-3-carbaldehyde. ijsr.net This method is widely applicable to a range of electron-rich aromatic and heteroaromatic systems. ijpcbs.comorganic-chemistry.org

Table 1: Vilsmeier-Haack Formylation of 7-Chloroindole

| Reactant | Reagents | Solvent | Conditions | Product |

| 7-Chloroindole | 1. POCl₃, DMF2. H₂O, NaOH | Dichloromethane or neat | 0 °C to room temp. | 7-Chloroindole-3-carbaldehyde |

Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric hazardous reagents like POCl₃, potentially offering milder and more sustainable routes. orgsyn.org

When the required starting indole is not commercially available or is difficult to synthesize directly, building the indole ring from simpler precursors is a viable strategy. One such method involves the construction of the indole nucleus from a substituted aniline.

A practical, scalable synthesis for methyl 7-chloroindole-4-carboxylate has been developed, which showcases this approach. acs.orgacs.org The synthesis begins with commercially available materials and proceeds through several steps without requiring chromatographic purification. acs.orgacs.org Key steps in this sequence include:

Coupling of methyl 3-amino-4-chlorobenzoate with an activated sulfide. acs.org

Intramolecular rearrangement to form a substituted indoline (B122111) precursor. acs.org

Oxidation and elimination to form an isocoumarin (B1212949) intermediate. acs.org

Acid-catalyzed rearrangement and cyclization to yield the final 7-chloroindole derivative. acs.org

This multi-step synthesis delivers a highly functionalized 7-chloroindole scaffold that can be further elaborated. acs.org Classical methods like the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, also remain a fundamental strategy for constructing the indole core.

Direct and Indirect Amination Routes for the Methylene (B1212753) Bridge

With 7-chloroindole-3-carbaldehyde in hand, the final step is the introduction of the amine functionality. This can be achieved through several methods, with reductive amination being the most prominent.

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. libretexts.org The process involves two key steps that can often be performed in a single pot: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.org

To synthesize this compound, 7-chloroindole-3-carbaldehyde is reacted with an ammonia source (such as ammonia gas, ammonium (B1175870) acetate, or aqueous ammonia) to form the transient C3-imine. This intermediate is then reduced in situ by a selective reducing agent. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., H₂/Ni) can also be employed. libretexts.org

Table 2: Reductive Amination of 7-Chloroindole-3-Carbaldehyde

| Starting Material | Amine Source | Reducing Agent | Solvent | Product |

| 7-Chloroindole-3-carbaldehyde | NH₃ or NH₄OAc | NaBH₃CN or NaBH(OAc)₃ | Methanol (B129727), Ethanol | This compound |

| 7-Chloroindole-3-carbaldehyde | NH₃ | H₂ / Raney Nickel | Methanol | This compound |

The mechanism proceeds via nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration to form the imine. A subsequent hydride transfer from the reducing agent to the imine carbon yields the primary amine. libretexts.org This method is highly efficient for producing primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com

An alternative, though less direct, pathway to primary amines from aldehydes is the Leuckart-Wallach reaction. This reaction uses formic acid or its derivatives (like ammonium formate (B1220265) or formamide) to function as both the nitrogen source and the reducing agent. When an aldehyde like 7-chloroindole-3-carbaldehyde is heated with ammonium formate, it can be converted directly into the corresponding primary amine.

The reaction proceeds through the formation of an N-formyl intermediate. The aldehyde first reacts with ammonia (from the decomposition of ammonium formate) to form an imine. The imine is then reduced by formate, and the resulting amine is formylated. The final N-formyl compound is then hydrolyzed under acidic or basic conditions to yield the desired primary amine, this compound.

Table 3: Leuckart-Wallach Type Synthesis

| Starting Material | Reagents | Conditions | Intermediate/Product |

| 7-Chloroindole-3-carbaldehyde | 1. HCOO⁻NH₄⁺ 2. HCl, H₂O | Heat (e.g., 160-190 °C), then hydrolysis | N-formyl-(7-chloro-1H-indol-3-yl)methanamine, then this compound |

Diversification via Indole-3-Carboxylic Acid Derivatives

The synthesis of this compound can be effectively achieved through the functionalization of 7-chloro-1H-indole-3-carboxylic acid and its derivatives. This approach offers a versatile platform for introducing the desired aminomethyl group at the C3 position of the indole scaffold. Key strategies involve the reduction of a carboxylic acid, amide, or nitrile intermediate.

One common pathway involves the conversion of 7-chloro-1H-indole-3-carboxylic acid to its corresponding amide, 7-chloro-1H-indole-3-carboxamide. This transformation is typically carried out using standard amide coupling reagents. Subsequent reduction of the carboxamide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yields the target this compound.

Alternatively, the carboxylic acid can be converted to 7-chloro-1H-indole-3-carbonitrile. This can be achieved through a multi-step sequence, for instance, by first converting the acid to its primary amide followed by dehydration. A more direct route involves the reaction of 7-chloro-1H-indole with chlorosulfonyl isocyanate followed by in-situ treatment with triethylamine. The resulting nitrile is then reduced to the primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation. For example, the synthesis of various indole-3-methanamines has been accomplished by the reduction of the corresponding indole-3-carbonitriles. researchgate.net

A synthetic route starting from 7-iodo-1H-indole has been demonstrated for the preparation of 7-iodo-1H-indole-3-carbonitrile, which involved a Friedel–Crafts acylation followed by oxime formation and subsequent dehydration. researchgate.net A similar strategy could be adapted for the 7-chloro analogue. The subsequent reduction of the nitrile group would lead to the desired methanamine.

The following table summarizes potential synthetic transformations starting from 7-chloro-1H-indole-3-carboxylic acid:

| Starting Material | Intermediate | Reagents for Intermediate Formation | Reagents for Final Reduction | Final Product |

| 7-Chloro-1H-indole-3-carboxylic acid | 7-Chloro-1H-indole-3-carboxamide | SOCl₂, NH₄OH | LiAlH₄ or BH₃ | This compound |

| 7-Chloro-1H-indole-3-carboxylic acid | 7-Chloro-1H-indole-3-carbonitrile | P₂O₅ (from amide) | LiAlH₄ or Catalytic Hydrogenation | This compound |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control of chemo- and regioselectivity due to the multiple reactive sites on the indole nucleus. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic substitution.

The presence of a chloro substituent at the C7 position influences the reactivity of the benzene (B151609) portion of the indole ring. Halogen atoms are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. However, for indole, the reactivity of the pyrrole (B145914) ring typically dominates. The primary challenge in the synthesis of C7-substituted indoles is achieving regioselectivity. Directed metalation strategies have proven effective for the functionalization of specific positions of the indole ring that are otherwise difficult to access. nih.govscispace.com For instance, the use of a directing group at the N1 position can guide metallation and subsequent electrophilic quench to a specific carbon atom. nih.govscispace.com

In the context of synthesizing this compound, if starting from a pre-functionalized 7-chloroindole, the high intrinsic reactivity of the C3 position is advantageous for introducing the methanamine precursor. For example, in a Mannich-type reaction, the indole nitrogen first attacks the electrophile, followed by an intramolecular electrophilic substitution at the C3 position. This inherent regioselectivity simplifies the synthesis of 3-substituted indoles. rsc.orgznaturforsch.com

However, potential side reactions must be considered. For instance, N-alkylation can compete with C3-alkylation. The choice of reaction conditions, protecting groups, and reagents is crucial to steer the reaction towards the desired product. The use of a protecting group on the indole nitrogen can prevent N-functionalization and direct the reaction to the C3 position.

The following table outlines key considerations for achieving chemo- and regioselectivity in the synthesis of this compound:

| Synthetic Step | Desired Selectivity | Potential Side Reactions | Strategies to Enhance Selectivity |

| Introduction of C3-substituent (e.g., Mannich reaction) | C3-alkylation | N-alkylation, bis-indolyl methane (B114726) formation | Use of N-protecting groups, optimization of reaction conditions (solvent, temperature, catalyst) |

| Functionalization of the benzene ring | C7-chlorination | Chlorination at other positions (C4, C5, C6) | Use of directing groups, specific halogenating agents, and optimized reaction conditions |

| Reduction of C3-functional group (e.g., nitrile or amide) | Reduction of the C3-substituent only | Reduction of the indole ring or the chloro-substituent | Choice of a chemoselective reducing agent (e.g., NaBH₄ in some cases might be milder than LiAlH₄) |

Green Chemistry Approaches and Sustainable Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods.

A significant advancement in the green synthesis of 3-aminoalkylated indoles is the development of catalyst-free, three-component Mannich-type reactions. znaturforsch.comznaturforsch.com These reactions typically involve an indole, an aldehyde, and an amine, and can be promoted by environmentally friendly solvents like methanol or even water, often with high atom economy. znaturforsch.comthaiscience.info Such methods eliminate the need for potentially toxic and expensive metal catalysts. The use of methanol as a solvent is advantageous as it can be easily evaporated and recycled. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of indole derivatives has been shown to be highly effective.

Furthermore, the use of solid-supported catalysts offers advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. For example, phosphate-impregnated titania has been used as a reusable catalyst for the synthesis of bis(indol-3-yl)methanes under solvent-free grinding conditions. researchgate.net

Key green chemistry strategies applicable to the synthesis of this compound are summarized in the table below:

| Green Chemistry Principle | Application in Indole Synthesis | Specific Example/Benefit |

| Use of Safer Solvents | Replacing hazardous solvents with water, ethanol, or methanol. | Mannich-type reactions for 3-aminoalkylated indoles in methanol or water. znaturforsch.comthaiscience.info |

| Atom Economy | Multicomponent reactions that incorporate most of the atoms from the reactants into the final product. | Three-component Mannich reaction for the synthesis of 3-aminoalkylated indoles. znaturforsch.comznaturforsch.com |

| Catalysis | Use of recyclable catalysts or catalyst-free reactions. | Catalyst-free Mannich reactions; use of recyclable solid acid catalysts like phosphate-impregnated titania. znaturforsch.comresearchgate.net |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of various indole derivatives. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | While not widely reported for this specific compound, research into bio-derived indoles is ongoing. |

Scalability and Industrial Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors, including cost-effectiveness, safety, and process robustness. Scalable synthetic routes are essential for the commercial viability of any chemical compound.

Flow chemistry offers a promising platform for the scalable synthesis of indole derivatives. beilstein-journals.org Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety and product consistency. They also allow for the "on-demand" production of materials, which can be advantageous for managing supply chains. A concise flow synthesis of an indole-3-carboxylic ester has been reported, demonstrating the potential of this technology for producing indole-based compounds at scale. beilstein-journals.org

For large-scale preparations, the choice of reagents and purification methods is critical. Reactions that avoid the use of hazardous reagents and minimize the need for chromatographic purification are highly desirable. For example, a practical synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for a pharmaceutical, was successfully demonstrated on a hundred-gram scale without the need for column chromatography. nih.gov Similar considerations would be paramount for the industrial synthesis of this compound.

Catalyst-free, solvent-promoted multicomponent reactions are also highly amenable to scale-up due to their operational simplicity and reduced cost. znaturforsch.comznaturforsch.com The ability to perform reactions in common, inexpensive solvents and avoid costly catalyst removal steps is a significant advantage in an industrial setting.

The following table highlights key factors for the scalable synthesis of this compound:

| Factor | Industrial Consideration | Potential Solution/Strategy |

| Cost | Use of inexpensive starting materials and reagents. | Sourcing readily available 7-chloroindole or developing an economical synthesis for it. Utilizing cost-effective reagents for subsequent transformations. |

| Safety | Avoidance of hazardous reagents and exothermic reactions. | Employing flow chemistry for better heat management. Using milder reaction conditions and less toxic solvents. |

| Efficiency | High-yielding reactions with minimal byproducts. | Optimization of reaction conditions (temperature, concentration, catalyst loading). Use of highly selective synthetic routes. |

| Purification | Minimizing the need for chromatographic purification. | Developing reaction protocols that yield high-purity products that can be isolated by crystallization or extraction. |

| Process Control | Consistent product quality and yield. | Implementation of continuous flow manufacturing or well-controlled batch processes with in-process monitoring. |

Chemical Reactivity and Derivatization of 7 Chloro 1h Indol 3 Yl Methanamine

Reactivity at the Methyleneamine Moiety

The primary aliphatic amine group attached to the C3 position via a methylene (B1212753) linker is a primary site for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for the formation of new carbon-nitrogen bonds through reactions with various electrophiles. A key example of this reactivity is its participation in multicomponent reactions. For instance, (7-chloro-1H-indol-3-yl)methanamine can react with 7-chloro-1H-indole-3-carbaldehyde, potassium carbonate, and p-toluenesulfonylmethyl isocyanide in a general procedure to synthesize complex heterocyclic structures, such as 3-(1-(((1H-indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole. nih.gov In this reaction, the methanamine derivative acts as the nucleophilic amine component, attacking the aldehyde and subsequently participating in the cyclization to form an imidazole (B134444) ring. nih.gov

Beyond this specific example, the amine is expected to undergo standard nucleophilic substitution reactions, such as N-alkylation with alkyl halides and reductive amination with aldehydes or ketones, to yield secondary and tertiary amines, respectively.

Table 1: Examples of Nucleophilic Substitution at the Methyleneamine Moiety

| Reactant(s) | Reagents | Product Type | Ref |

|---|---|---|---|

| 7-Chloro-1H-indole-3-carbaldehyde | K₂CO₃, p-toluenesulfonylmethyl isocyanide | Substituted Imidazole | nih.gov |

| Alkyl Halide (R-X) | Base | Secondary or Tertiary Amine | - |

Amide Formation

The nucleophilic character of the primary amine readily facilitates its acylation to form amides. This is one of the most common derivatizations for primary amines and is crucial in medicinal chemistry for modifying a molecule's properties. The reaction can be achieved through several standard methods:

Reaction with Acyl Chlorides or Anhydrides: These highly reactive carboxylic acid derivatives react directly with the amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts. acs.org This method is widely used due to its mild conditions and broad substrate scope. acs.orgyoutube.com

These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a versatile tool for creating diverse libraries of compounds from this compound.

Oxidative Transformations

The methyleneamine moiety can undergo oxidative transformations. Tryptamine (B22526) and its derivatives are known substrates for monoamine oxidase (MAO), a flavin-dependent enzyme that catalyzes the oxidative deamination of primary amines to their corresponding aldehydes. icm.edu.plnih.govnih.gov In this process, the amine is oxidized to an imine, which is then hydrolyzed to the aldehyde, releasing ammonia (B1221849).

For this compound, this enzymatic or chemical oxidation would be expected to yield (7-chloro-1H-indol-3-yl)acetaldehyde. Further oxidation of the resulting aldehyde could lead to the corresponding carboxylic acid, (7-chloro-1H-indol-3-yl)acetic acid. Non-enzymatic oxidation can also be achieved using various chemical oxidizing agents. Pulse radiolysis studies on tryptamine have shown that oxidizing radicals lead to the formation of indolyl and indoloxyl radicals. acs.org

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the existing substituents.

Indole itself preferentially undergoes electrophilic attack at the C3 position. nih.gov However, in this compound, this position is already substituted. Therefore, electrophilic attack will be directed to other positions on the ring. The outcome is determined by the combined electronic effects of the activating CH₂NH₂ group at C3 and the deactivating, ortho-para directing chloro group at C7.

The Methyleneamine Group: This group is electron-donating and activating, increasing the electron density of the indole ring.

The Chloro Substituent: This group is deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions (C6 and C5, respectively, as C8 is part of the pyrrole (B145914) ring fusion).

Considering these factors, electrophilic substitution is most likely to occur at the C2, C4, or C6 positions. The C2 position is adjacent to the indole nitrogen and part of the electron-rich pyrrole ring. The C4 and C6 positions are activated by the pyrrole ring and influenced by the chloro-substituent. Predicting the precise major product among these possibilities often requires experimental investigation, as steric hindrance and specific reaction conditions play a significant role.

Transformations Involving the Chloro Substituent

The chlorine atom at the C7 position offers a handle for transformations, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r) typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the indole ring is inherently electron-rich, and there are no strong electron-withdrawing groups ortho or para to the chloro substituent. The CH₂NH₂ group is electron-donating, which further disfavors the formation of the required anionic intermediate. Consequently, the chloro group at the C7 position is generally considered unreactive towards traditional S_NAr reactions under standard conditions. Displacement of the chlorine would require harsh reaction conditions or alternative mechanisms, such as those involving organometallic coupling reactions (e.g., Buchwald-Hartwig amination), which proceed via different pathways. Recent studies have also provided evidence that some S_NAr reactions may proceed through concerted mechanisms, although this is less common and typically studied in different heterocyclic systems. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Tryptamine |

| 7-chloro-1H-indole-3-carbaldehyde |

| p-toluenesulfonylmethyl isocyanide |

| 3-(1-(((1H-indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole |

| (7-chloro-1H-indol-3-yl)acetaldehyde |

| (7-chloro-1H-indol-3-yl)acetic acid |

| 2,4,6-trinitrochlorobenzene |

Cross-Coupling Reactions

The halogenated indole core of this compound is a prime substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. Chloroindoles have been shown to be excellent substrates for Suzuki-Miyaura cross-coupling reactions. For instance, the coupling of 6-chloroindole (B17816) with phenylboronic acid proceeds in high yield (97%) under palladium catalysis. researchgate.net This suggests that the 7-chloro position of this compound and its derivatives would be amenable to arylation or vinylation, allowing for the introduction of a wide range of substituents to explore the chemical space around the indole core. The choice of palladium catalyst and ligands is crucial for the success of these reactions, with combinations like Pd(OAc)₂/PCy₃ being suitable for various aryl and vinyl triflates, and Pd₂(dba)₃/P(t-Bu)₃ for aryl and vinyl halides. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.orgsigmaaldrich.com This reaction provides a means to introduce alkenyl groups at the 7-position of the indole ring. The reaction tolerates a wide variety of functional groups on both the halide and the alkene. cuestionesdefisioterapia.com The regioselectivity of the Heck reaction with electron-rich olefins can be influenced by the nature of the palladium complex. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. rsc.orgrsc.org This reaction could be employed to substitute the chlorine atom at the 7-position of the indole nucleus with a variety of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a broad range of amines and aryl halides under relatively mild conditions. beilstein-journals.org For instance, palladium-catalyzed amination of unprotected halo-7-azaindoles has been successfully achieved, demonstrating the feasibility of this transformation on a similar heterocyclic scaffold.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 6-Chloroindole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄, Dioxane/H₂O, 60°C | 6-Phenylindole | 97 | researchgate.net |

| C-N Coupling | 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, Dioxane, 100°C | 1-Ethyl-N-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | ~90 |

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. These transformations are fundamental in modifying the electronic properties and steric bulk of the indole core, which can significantly impact biological activity.

N-Alkylation: The alkylation of the indole nitrogen is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the regioselectivity between N-alkylation and potential C-alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily reacts with alkylating agents. The steric and electronic properties of substituents on the indole ring can influence the regioselectivity of alkylation. For instance, in the related indazole system, electron-withdrawing groups at the 7-position can favor alkylation at the N-2 position.

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a transformation that can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. A chemoselective method for the N-acylation of indoles using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) has been reported. This method is tolerant of various functional groups on both the indole and the thioester. The reaction proceeds through the deprotonation of the indole nitrogen followed by nucleophilic substitution on the thioester.

| Acylating Agent | Base | Solvent | Temperature | Product | Reference |

| Thioesters | Cs₂CO₃ | Xylene | 140°C | N-Acylindole |

Multicomponent Reactions Incorporating this compound or its Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. These reactions are particularly valuable in generating libraries of structurally diverse compounds for drug discovery. This compound and its precursors, such as 7-chloro-1H-indole-3-carbaldehyde, are excellent candidates for incorporation into various MCRs.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an indole), an aldehyde, and a primary or secondary amine. This reaction can be used to introduce an aminomethyl group at the C-2 position of the indole ring if the C-3 position is substituted. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the nucleophilic indole.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline or a related heterocyclic system. Tryptamine, a close structural analog of this compound, is a classic substrate for the Pictet-Spengler reaction. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through an initial imine formation followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich indole ring. The use of a 7-chloro-substituted tryptamine derivative in this reaction would lead to the corresponding chlorine-substituted tetrahydro-β-carboline, a scaffold present in many biologically active alkaloids.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. The amine component, such as this compound, would react with an aldehyde to form an imine in situ, which then participates in the subsequent steps of the reaction. This reaction allows for the rapid generation of complex, peptide-like molecules with a high degree of structural diversity.

Van Leusen Reaction: A notable example of a multicomponent reaction involving a precursor to the target compound is the Van Leusen three-component reaction. This reaction has been utilized to prepare 3-substituted-1H-imidazol-5-yl-1H-indoles from an indole-3-carbaldehyde, an amine, and p-toluenesulfonylmethyl isocyanide (TosMIC). Specifically, the reaction of 7-chloro-1H-indole-3-carbaldehyde with benzylamine (B48309) and TosMIC yields 3-(1-benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole.

| Reaction Type | Indole Substrate | Other Reactants | Product | Reference |

| Van Leusen Reaction | 7-Chloro-1H-indole-3-carbaldehyde | Benzylamine, p-Toluenesulfonylmethyl isocyanide (TosMIC) | 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole |

Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is crucial for exploring its potential as a pharmacophore and for establishing structure-activity relationships (SAR). Modifications can be targeted at both the methyleneamine side chain and the indole ring.

The primary amine of the methyleneamine group at the C-3 position is a key site for modification. It can be acylated, alkylated, or incorporated into more complex heterocyclic systems to probe its role in binding to biological targets. For example, the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives has been reported for the evaluation of their antimicrobial and antitubercular activities. rsc.org In these studies, various substituted indole-3-acetic acids were coupled with tryptamine derivatives, demonstrating the feasibility of forming amide linkages at this position. rsc.org

The 7-chloro substituent on the indole ring significantly influences the electronic properties of the molecule and provides a handle for further derivatization through cross-coupling reactions. The effect of halogen substitution on the indole ring has been explored in SAR studies of various indole derivatives. For instance, in a study of 3-substituted-1H-imidazol-5-yl-1H-indoles as potential antimicrobial agents, analogues with 5- and 6-halogen substituents (including chlorine) were synthesized and evaluated. The electronic nature of the substituent on the indole ring was found to affect the antimicrobial activity. The presence of a chloro group can also impact the activity of other classes of compounds, as seen in indole-β-lactam hybrids where chloro-substituted derivatives showed potent antibacterial properties, a phenomenon referred to as the "magic chloro effect".

The position of the substituent on the indole ring is also a critical determinant of biological activity. Studies on other indole derivatives have shown that the position of a substituent, such as a methoxy (B1213986) group, can significantly alter the inhibitory effects of the compound. Therefore, exploring the effect of moving the chloro substituent to other positions on the indole ring of this compound, or introducing other substituents, would be a valuable strategy in SAR studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloro 1h Indol 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, including the connectivity of atoms and their spatial relationships. For a molecule such as (7-chloro-1H-indol-3-yl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques is essential for the complete assignment of its proton (¹H) and carbon (¹³C) signals.

The aromatic region of the spectrum is anticipated to display signals corresponding to the protons on the indole (B1671886) core. The proton at position 2 (H-2) of the indole ring is expected to appear as a singlet or a narrow triplet, typically downfield due to the influence of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) will exhibit a characteristic splitting pattern. H-4, being ortho to the chlorine atom, is expected to be a doublet. H-5 will likely appear as a triplet, being coupled to both H-4 and H-6. H-6, also a doublet, will be coupled to H-5. The NH proton of the indole ring will present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons of the methanamine group (-CH₂NH₂) are expected to appear as a singlet, while the amine protons (-NH₂) will also likely be a broad singlet.

A comparative analysis of the ¹H NMR data for 7-chloro-3-methyl-1H-indole further supports these predictions. rsc.org In this analog, the methyl protons at position 3 appear as a singlet, which would be replaced by the methylene and amine proton signals in the target compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 7-Chloro-3-methyl-1H-indole and Predicted Shifts for this compound in CDCl₃.

| Proton | 7-Chloro-3-methyl-1H-indole rsc.org | This compound (Predicted) | Multiplicity (Predicted) |

| NH | 8.06 | ~8.1 | br s |

| H-2 | 6.97 | ~7.0 | s |

| H-4 | 7.55 | ~7.6 | d |

| H-5 | 6.99 | ~7.0 | t |

| H-6 | 7.03 | ~7.1 | d |

| -CH₂- | - | ~3.9 | s |

| -NH₂ | - | ~1.5 | br s |

| -CH₃ | 2.35 | - | - |

d: doublet, t: triplet, s: singlet, br s: broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts of these carbons can be predicted based on the analysis of related structures, such as 7-chloro-3-methyl-1H-indole. rsc.org

The carbon atom bearing the chlorine (C-7) will be significantly influenced by the halogen's electronegativity and is expected to be found at a specific chemical shift. The other carbons of the benzene ring (C-4, C-5, C-6, C-3a, and C-7a) will have distinct signals. Within the pyrrole (B145914) ring, C-2 is typically found at a characteristic downfield position. C-3, attached to the methanamine group, will also have a predictable chemical shift. The carbon of the methylene group (-CH₂) will appear in the aliphatic region of the spectrum.

The ¹³C NMR data for 7-chloro-3-methyl-1H-indole provides a solid foundation for these assignments. rsc.org The primary difference would be the replacement of the methyl carbon signal with that of the methylene carbon in this compound.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 7-Chloro-3-methyl-1H-indole and Predicted Shifts for this compound in CDCl₃.

| Carbon | 7-Chloro-3-methyl-1H-indole rsc.org | This compound (Predicted) |

| C-2 | 122.33 | ~123 |

| C-3 | 113.13 | ~112 |

| C-3a | 129.64 | ~130 |

| C-4 | 120.42 | ~121 |

| C-5 | 122.33 | ~122 |

| C-6 | 118.23 | ~119 |

| C-7 | 104.75 | ~116 |

| C-7a | 135.07 | ~135 |

| -CH₂- | - | ~35 |

| -CH₃ | 9.97 | - |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the H-2 signal and the C-2 signal, the H-4 signal and the C-4 signal, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂) would show correlations to C-2, C-3, and C-3a, confirming the position of the methanamine group at C-3. The H-2 proton would show correlations to C-3, C-3a, and C-7a, further solidifying the indole ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 3: Theoretical Exact Mass Calculation for this compound.

| Formula | C₉H₁₀ClN₂ |

| Monoisotopic Mass | 181.0532 |

| [M+H]⁺ | 182.0605 |

Experimental HRMS data for a derivative, 3-(1-((1H-indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole, has been reported with a measured [M-H]⁻ ion at m/z 345.0910, which is in close agreement with the calculated value of 345.0912 for C₂₀H₁₄³⁵ClN₄. nih.gov This demonstrates the power of HRMS in confirming the elemental formula of complex molecules containing the 7-chloroindole (B1661978) moiety.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a series of product ions. The analysis of these fragments provides detailed structural information. While specific MS/MS data for this compound is not available in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of indoles and amines. scirp.org

Upon ionization, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways. A primary fragmentation would be the loss of ammonia (B1221849) (NH₃) from the methanamine side chain, leading to the formation of a stable indol-3-ylmethyl cation. Another characteristic fragmentation of indole derivatives is the cleavage of the C2-C3 bond of the pyrrole ring. The presence of the chlorine atom would also be evident in the isotopic pattern of the fragment ions containing it.

Proposed Fragmentation Pathway:

[C₉H₁₁ClN₂]⁺ (m/z 182) -> Loss of NH₃ -> [C₉H₈Cl]⁺ (m/z 147)

[C₉H₁₁ClN₂]⁺ (m/z 182) -> Loss of CH₂NH₂ radical -> [C₈H₆ClN]⁺ (m/z 151)

[C₉H₈Cl]⁺ (m/z 147) -> Loss of HCl -> [C₉H₇]⁺ (m/z 115)

This theoretical fragmentation pattern provides a basis for the structural confirmation of this compound should experimental MS/MS data become available.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the N-H group of the indole ring, the primary amine (-NH2) of the methanamine side chain, the aromatic C-H and C=C bonds of the indole ring, and the C-Cl bond.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Indole N-H | Stretching | 3400 - 3500 | Medium, Sharp | The position and broadness can be affected by hydrogen bonding. |

| Primary Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3400 | Medium | Often appears as a doublet for primary amines. ucalgary.ca |

| Primary Amine N-H | Scissoring (Bending) | 1590 - 1650 | Medium to Strong | |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium | From the -CH2- group. |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the bicyclic aromatic system. |

| C-N | Stretching | 1020 - 1250 | Medium | |

| C-Cl | Stretching | 600 - 800 | Strong | The exact position is sensitive to the substitution pattern on the aromatic ring. |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the benzene ring. |

This table is predictive and based on characteristic infrared absorption frequencies of similar functional groups. ucalgary.canih.govspectroscopyonline.com

The presence of the chloro-substituent at the 7-position is expected to influence the electronic distribution within the indole ring, which may cause slight shifts in the positions of the aromatic C=C and C-H absorption bands compared to the unsubstituted (1H-indol-3-yl)methanamine.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the characteristic absorptions are due to π → π* transitions within the indole ring system.

While specific experimental UV-Vis spectra for this compound are not widely published, data for the parent compound, indole, and its derivatives show characteristic absorption maxima (λmax). Indole itself typically exhibits two main absorption bands around 220 nm and 280 nm. rjpharmacognosy.ir The introduction of substituents on the indole ring can cause a shift in these absorption maxima (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) and changes in molar absorptivity.

Expected UV-Visible Absorption Maxima:

| Compound | Solvent | λmax (nm) | Notes |

| Indole | Various | ~220, ~280 | Representative values for the parent indole chromophore. rjpharmacognosy.ir |

| Indole-3-acetic acid | Ethanol | ~222, ~280 | Shows similar absorption to indole, indicating the carboxymethyl group has a minor effect on the main electronic transitions. researchgate.net |

| This compound | Propan-2-ol (predicted) | ~225, ~285 | The chloro- and aminomethyl- substituents are expected to cause a slight bathochromic shift compared to indole. |

This table includes predictive data based on the analysis of related compounds.

The chlorine atom, being an auxochrome, is expected to cause a small bathochromic shift in the absorption maxima due to its electron-donating lone pairs interacting with the π-system of the indole ring. The aminomethyl group at the 3-position is also likely to influence the electronic transitions. The exact λmax values and their intensities would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound is not publicly available, analysis of related indole derivatives provides insight into the type of data that would be obtained. For instance, the crystal structure of 3-(naphth-1-ylmethyl)indole revealed a triclinic crystal system with the space group P-1. researchgate.net More complex structures, such as a benzylsulfanyl-triazolyl-indole scaffold, have been shown to crystallize in a monoclinic system with the space group C2/c. mdpi.com

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 or 8 |

| Key Bond Lengths (Å) | C-Cl, C-N, C-C (indole) |

| Key Bond Angles (°) | Angles defining the geometry of the indole ring and the side chain |

| Hydrogen Bonding Interactions | N-H···N or N-H···Cl intermolecular bonds |

This table presents hypothetical data to illustrate the parameters determined by X-ray crystallography.

A crystallographic study of this compound would definitively establish the planarity of the indole ring, the conformation of the aminomethyl side chain relative to the ring, and how the molecules pack in the crystal lattice. The presence of the primary amine and the indole N-H group would likely lead to a network of hydrogen bonds, which would be fully characterized by this technique.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For indole alkaloids and related compounds, reversed-phase HPLC is commonly employed. rjpharmacognosy.irijpsonline.comuniversiteitleiden.nloup.com

Typical HPLC Parameters for the Analysis of Indole Derivatives:

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., μBondapak C18, 10 µm, 3.9 x 300 mm) ijpsonline.com |

| Mobile Phase | A mixture of methanol (B129727), acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common. The pH may be adjusted to control the ionization state of the amine. ijpsonline.com |

| Elution Mode | Isocratic or gradient elution can be used. Gradient elution is often preferred for complex mixtures to achieve better resolution. rjpharmacognosy.ir |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detection is widely used, with the wavelength set to one of the absorption maxima of the indole chromophore (e.g., 254 nm or 280 nm). ijpsonline.com |

| Retention Time | The retention time would be specific to this compound under a given set of conditions and would be used for its identification and quantification. |

This table outlines typical parameters for the HPLC analysis of indole derivatives.

The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of this peak being proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. For polar compounds like primary amines, derivatization (e.g., silylation) is sometimes necessary to increase volatility and improve chromatographic peak shape. hmdb.ca

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern would provide further structural confirmation. For example, a common fragmentation pathway for 3-substituted indoles is the cleavage of the side chain, leading to the formation of a stable quinolinium or quinolonium ion. nih.govresearchgate.nettandfonline.comjabonline.in

Predicted Mass Spectrometry Fragmentation Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 180/182 | Molecular ion peak, showing the isotopic pattern for chlorine. |

| [M-NH₂]⁺ | 164/166 | Loss of the amino group. |

| [M-CH₂NH₂]⁺ | 151/153 | Cleavage of the entire methanamine side chain. |

| Quinolinium-type fragment | 130 | A common fragment in the mass spectra of many indole derivatives. tandfonline.comjabonline.in |

This table presents predicted m/z values for the major fragments of this compound.

GC-MS is a powerful tool for both the qualitative identification and quantitative analysis of this compound, particularly for detecting trace amounts and identifying impurities.

Computational and Theoretical Studies on 7 Chloro 1h Indol 3 Yl Methanamine

Density Functional Theory (DFT) Calculations

A thorough search of scientific databases and chemical literature yielded no specific studies that have employed Density Functional Theory (DFT) to analyze (7-chloro-1H-indol-3-yl)methanamine. Consequently, there is no published data on its optimized geometry, electronic structure, or vibrational frequencies derived from DFT calculations.

Geometry Optimization and Conformational Analysis

There are no available research articles or datasets detailing the geometry optimization or conformational analysis of this compound. Such studies would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energies)

No publications were found that report on the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the molecule's reactivity and electronic properties.

Vibrational Frequency Analysis and Spectroscopic Prediction

There is no published research on the vibrational frequency analysis of this compound. This type of analysis is used to predict the infrared (IR) and Raman spectra of a molecule, which can aid in its experimental identification and characterization.

Molecular Dynamics Simulations for Conformational Flexibility

No studies utilizing molecular dynamics (MD) simulations to investigate the conformational flexibility of this compound in different environments (e.g., in solution) were identified. MD simulations provide insights into the dynamic behavior of molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While general QSAR studies on broader classes of indole (B1671886) derivatives have been conducted to correlate their chemical structures with biological activities, no specific QSAR models have been developed for this compound. Such models are instrumental in predicting the biological activity of new compounds based on their physicochemical properties.

In Silico Docking Studies for Target Interaction Prediction

There is a lack of published in silico docking studies investigating the potential binding of this compound to specific biological targets. These computational techniques are commonly used to predict the binding affinity and mode of interaction between a small molecule and a protein, providing valuable information for drug discovery.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, computational studies can map out potential reaction pathways, identify transition states, and determine the energetics of the reaction, thereby providing a comprehensive understanding of its chemical reactivity.

At the heart of these investigations are quantum mechanical calculations, most notably Density Functional Theory (DFT). DFT methods are widely used due to their favorable balance of computational cost and accuracy. researchgate.net By employing DFT, researchers can model the potential energy surface of a reaction involving this compound. This involves locating the stable structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.

For instance, in studying the reactivity of the aminomethyl group at the C3 position of the indole ring, computational methods could be used to explore its participation in various reactions, such as nucleophilic substitution or addition. The influence of the chlorine atom at the C7 position on the electron distribution and, consequently, on the reaction barrier can be systematically investigated by comparing the computed energetics with an unsubstituted analogue.

A typical computational workflow for elucidating a reaction mechanism involving this compound would involve:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the stationary points on the potential energy surface. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from a transition state structure to confirm that it connects the desired reactants and products.

Solvent Effects: To better mimic experimental conditions, the influence of a solvent can be included in the calculations using various solvent models, such as the Polarizable Continuum Model (PCM).

While specific computational studies on the reaction mechanisms of this compound are not widely available in the public domain, the principles derived from studies on similar heterocyclic systems are directly applicable. For example, computational investigations into the mechanisms of cycloaddition reactions have successfully distinguished between different possible pathways, such as concerted or stepwise mechanisms, by comparing the activation barriers of the competing routes. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental data. For this compound, these methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, with a useful degree of accuracy. researchgate.netnih.govnih.govbohrium.comscilit.comfrontiersin.orgnih.govresearchgate.netresearchgate.net

The prediction of spectroscopic properties typically begins with an accurate calculation of the molecule's equilibrium geometry and electronic structure, for which Density Functional Theory (DFT) is a common choice. researchgate.net The selection of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.net

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure elucidation. nih.govnih.govbohrium.comscilit.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. scilit.com The process involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values are then converted to chemical shifts by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can be invaluable for assigning experimental spectra, especially for complex molecules where spectral overlap and ambiguous signals are common. While the absolute accuracy can vary, the relative trends in chemical shifts are often very well reproduced, aiding in the correct structural assignment. nih.gov

Vibrational Spectroscopy:

Quantum chemical methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netnih.gov Following a geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency.

It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. The predicted spectra can help in the assignment of experimental bands to specific functional groups and vibrational modes within the molecule.

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study on the spectroscopic properties of this compound.

| Computational Method | Spectroscopic Property | Predicted Value (Hypothetical) | Corresponding Atom/Group |

| GIAO-DFT (B3LYP/6-31G(d)) | ¹H NMR Chemical Shift | 7.5 ppm | H at C2 of indole |

| GIAO-DFT (B3LYP/6-31G(d)) | ¹³C NMR Chemical Shift | 125 ppm | C3 of indole |

| DFT (B3LYP/6-31G(d)) | IR Vibrational Frequency | 3400 cm⁻¹ (scaled) | N-H stretch of amine |

| DFT (B3LYP/6-31G(d)) | IR Vibrational Frequency | 1100 cm⁻¹ (scaled) | C-Cl stretch |

These computational approaches not only aid in the interpretation of experimental data but can also be used to predict the spectroscopic properties of yet-to-be-synthesized molecules, guiding future experimental work.

Mechanistic Studies of 7 Chloro 1h Indol 3 Yl Methanamine Biological Activity

Investigation of Receptor Binding Affinities

The affinity of (7-chloro-1H-indol-3-yl)methanamine for various neurotransmitter receptors has been a primary area of research in understanding its pharmacological profile.

Serotonin Receptor Agonism

Research has demonstrated that this compound acts as a potent agonist at serotonin receptors, particularly the 5-HT2A subtype. It is classified as a full agonist at the 5-HT2A receptor, with a reported half-maximal effective concentration (EC50) of 18.8 nM and a maximal efficacy (Emax) of 102% nih.gov. This indicates a high potency and efficacy in activating this receptor subtype. Furthermore, it has been identified as a powerful serotonin releasing agent (SRA), with an EC50 value of 8.03 nM for inducing serotonin release in rat brain synaptosomes nih.gov.

| Receptor Subtype | Activity | Potency (EC50) | Efficacy (Emax) |

| 5-HT2A | Full Agonist | 18.8 nM | 102% |

| Serotonin Release | Releasing Agent | 8.03 nM | Not Applicable |

Dopamine Receptor Antagonism

Current scientific literature does not support the activity of this compound as a dopamine receptor antagonist. Instead, studies have characterized it as a dopamine releasing agent. In vitro experiments using rat brain synaptosomes have shown that it induces dopamine release with an EC50 value of 1,330 nM nih.gov. This action is distinct from receptor antagonism, which involves blocking the receptor from being activated by its endogenous ligand. There is no available data from receptor binding assays to suggest that this compound binds to dopamine receptors as an antagonist.

| Neurotransmitter Release | Activity | Potency (EC50) |

| Dopamine | Releasing Agent | 1,330 nM |

| Norepinephrine | Releasing Agent | 656 nM |

Enzyme Inhibition Studies

The potential for this compound to inhibit key enzymes involved in neurotransmitter metabolism has also been an area of interest.

Monoamine Oxidase A and B Inhibition

Direct evidence and specific quantitative data, such as IC50 or Ki values, for the inhibition of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) by this compound are not available in the current body of scientific literature. However, a structurally related compound, 7-Chloro-α-methyltryptamine (7-Cl-AMT), has been described as a weak monoamine oxidase inhibitor medchemexpress.com. This suggests that compounds within this chemical family may possess some level of MAO inhibitory activity, though further specific testing on this compound is required to confirm and quantify this effect.

Cellular Pathway Modulation

The interaction of this compound with its primary molecular targets initiates a cascade of downstream cellular signaling events. As a full agonist of the 5-HT2A receptor, it is expected to modulate intracellular signaling pathways typically associated with this G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor is known to couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal by increasing intracellular calcium levels and activating protein kinase C (PKC), respectively. While these are the generally accepted pathways for 5-HT2A receptor activation, specific studies detailing the precise downstream cellular pathway modulation by this compound are not currently available.

Molecular Targets and Mode of Action Elucidation

The primary molecular targets of this compound that have been identified are the serotonin 5-HT2A receptor and the presynaptic monoamine transporters. Its mode of action is therefore twofold. Firstly, it directly stimulates postsynaptic 5-HT2A receptors, mimicking the effect of serotonin. Secondly, it acts as a monoamine releasing agent, which involves interacting with presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) to induce the reverse transport and release of these neurotransmitters from the presynaptic terminal into the synaptic cleft. The potent serotonin-releasing effect, coupled with direct 5-HT2A agonism, defines its principal mechanism of biological activity.

Structure-Mechanism Relationships

The biological mechanism of this compound is intrinsically linked to its molecular structure. The key structural features are the indole (B1671886) core, the chloro-substituent at the 7-position, and the methanamine group at the 3-position. The interplay of these components dictates the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn govern its interactions with biological macromolecules.

The Role of the 7-Chloro Substituent:

The presence and position of a halogen atom on the indole ring can significantly modulate the biological activity of a compound. A chloro group at the 7-position is expected to have several effects that can influence the mechanism of action:

Increased Lipophilicity: The chloro group increases the lipophilicity of the indole ring. This can enhance the compound's ability to cross biological membranes, such as the cell membrane, potentially leading to improved access to intracellular targets.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the indole ring. This can influence the compound's ability to participate in crucial interactions with biological targets, such as pi-stacking or cation-pi interactions.

Steric Influence: The size of the chloro atom at the 7-position can provide a steric hindrance or, conversely, a favorable interaction within a specific binding pocket of a receptor or enzyme.

The Significance of the 3-Methanamine Side Chain:

The methanamine group at the 3-position of the indole ring is another critical determinant of biological activity. This side chain introduces a basic nitrogen atom, which is likely to be protonated at physiological pH. This positive charge can be crucial for:

Ionic Interactions: The protonated amine can form strong ionic bonds with negatively charged residues, such as aspartate or glutamate, in the binding site of a protein.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming hydrogen bonds with appropriate acceptor atoms on a biological target.

Modest structural modifications to side chains in similar indole compounds have been shown to have a significant bearing on their molecular targets and mechanisms of action. For example, related indole derivatives have been observed to cause different effects on the cell cycle, such as G1 versus G2 arrest, based on subtle changes to their structure nih.gov.

The combination of the 7-chloro substituent and the 3-methanamine side chain creates a unique molecular profile. While specific mechanistic studies on this compound are not extensively available, insights can be drawn from related heterocyclic systems. For example, in the development of antimalarial 4-aminoquinolines, a 7-chloro group is a well-established feature for activity, and the nature of the aminoalkyl side chain is critical for overcoming drug resistance. The mechanism of these compounds involves interaction with heme, preventing its detoxification by the malaria parasite. This suggests that the combination of a halogenated aromatic system and a basic side chain in this compound could be key to its biological function, potentially involving interactions with specific binding pockets where both hydrophobic and charged interactions are important.

The following table summarizes the potential influence of the key structural features of this compound on its biological mechanism.

| Structural Feature | Potential Influence on Biological Mechanism |

| Indole Core | Provides a scaffold for interaction with biological targets through hydrophobic and aromatic interactions (e.g., pi-stacking). |

| 7-Chloro Substituent | Increases lipophilicity, alters electronic distribution of the indole ring, and can provide steric influence in a binding pocket. |

| 3-Methanamine Side Chain | Introduces a basic center for ionic and hydrogen bonding interactions with target macromolecules. |

Further research, including molecular modeling and experimental studies with specific biological targets, is necessary to fully elucidate the precise structure-mechanism relationships of this compound.

Biological Applications and Pharmacological Potential of 7 Chloro 1h Indol 3 Yl Methanamine Derivatives

Antimicrobial Activity Studies of (7-chloro-1H-indol-3-yl)methanamine Derivatives

Derivatives of the indole (B1671886) scaffold, particularly halogenated variants, have been extensively investigated for their ability to combat a wide range of microbial pathogens. These studies highlight their potential as lead compounds for the development of new antimicrobial agents.

Antibacterial Efficacy